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molecular formula C11H13NO6 B8543775 Methyl 5-ethoxy-4-methoxy-2-nitrobenzoate

Methyl 5-ethoxy-4-methoxy-2-nitrobenzoate

Cat. No. B8543775
M. Wt: 255.22 g/mol
InChI Key: JHXYNNDKQUYNFY-UHFFFAOYSA-N
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Patent
US06002008

Procedure details

A mixture of 15.0 g (74.1 mmol) of methyl 3-ethoxy-4-methoxybenzoate in 45 mL of acetic acid was treated with 15 mL of conc nitric acid dropwise over 12 min. The reaction was kept at 55° C. for 45 min, cooled to 25° C. and poured into ice water. The product was extracted into methylene chloride and the extracts were washed with water and μl sodium hydroxide, dried and evaporated. The yield was 17.8 g of methyl 5-ethoxy-4-methoxy-2-nitrobenzoate as yellow crystals: mass spectrum (electrospray, m/e): M+H 256.0.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][C:13]=1[O:14][CH3:15])[C:7]([O:9][CH3:10])=[O:8])[CH3:2].[N+:16]([O-])([OH:18])=[O:17]>C(O)(=O)C>[CH2:1]([O:3][C:4]1[C:13]([O:14][CH3:15])=[CH:12][C:11]([N+:16]([O-:18])=[O:17])=[C:6]([CH:5]=1)[C:7]([O:9][CH3:10])=[O:8])[CH3:2]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)OC=1C=C(C(=O)OC)C=CC1OC
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted into methylene chloride
WASH
Type
WASH
Details
the extracts were washed with water and μl sodium hydroxide
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
C(C)OC=1C(=CC(=C(C(=O)OC)C1)[N+](=O)[O-])OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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